molecular formula C16H19N7O B2873107 8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326860-21-2

8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B2873107
CAS No.: 1326860-21-2
M. Wt: 325.376
InChI Key: JMNYGJWLAVNMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of various heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, has been explored through the reaction of sodium salts of hydroxy-pyridinyl propenones with different heterocyclic amines, demonstrating the compound's relevance in the development of new chemical entities with potential biological activities (M. Mohamed et al., 2011).

  • Research into the development of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives highlighted their potential as selective human A2A adenosine receptor antagonists. This investigation underscores the importance of the structural moiety for interacting with biological targets, offering insights into the design of receptor-specific drugs (M. Falsini et al., 2020).

Potential Biological Activities

  • The antibacterial properties of some new pyrido[1,2,4]triazole-3-thiones have been investigated, showcasing the compound's structural framework's potential in developing new antimicrobial agents. This research indicates the broader applicability of triazolopyrazine derivatives in addressing bacterial infections (S. Govori et al., 2009).

  • Studies on cardiovascular agents have revealed that 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems exhibit significant coronary vasodilating and antihypertensive activities. These findings suggest the potential of structurally similar compounds in the treatment of cardiovascular diseases (Y. Sato et al., 1980).

  • The anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has been explored, indicating the therapeutic potential of these compounds in epilepsy treatment. This research highlights the bioisosteric relationship of the triazolopyrazine ring system with the purine ring, offering a new avenue for the development of anticonvulsant drugs (J. Kelley et al., 1995).

Properties

IUPAC Name

8-[3-(pyridin-3-ylmethylamino)piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c24-16-21-20-15-14(18-6-8-23(15)16)22-7-2-4-13(11-22)19-10-12-3-1-5-17-9-12/h1,3,5-6,8-9,13,19H,2,4,7,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNYGJWLAVNMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.